hemoglobin Coimbra
Description
Properties
CAS No. |
139735-68-5 |
|---|---|
Molecular Formula |
C7H3ClFNS |
Synonyms |
hemoglobin Coimbra |
Origin of Product |
United States |
Molecular and Genetic Research on Hemoglobin Coimbra
Protein Structural Analysis and Functional Implications Research
Understanding the structural basis of Hemoglobin Coimbra's altered function requires the application of advanced techniques capable of probing protein conformation and dynamics. While direct experimental structural data for this specific variant can be challenging to obtain in all relevant states, computational methods complement available experimental data on normal hemoglobin to provide a comprehensive picture.
Advanced Structural Elucidation Techniques Applied to this compound
The study of hemoglobin variants like this compound benefits from a combination of experimental and theoretical approaches to gain insights into their three-dimensional structure and how mutations influence this structure.
Given the limitations in obtaining experimental structures for this compound, particularly in transient or intermediate states, molecular dynamics (MD) simulations and other computational modeling techniques have become vital tools in its characterization scielo.brsbbq.org.brresearchgate.netscielo.brspringermedizin.de. These in silico methods allow for the dynamic simulation of the protein's behavior over time, providing atomic-level insights into the flexibility, stability, and conformational changes induced by the βAsp99Glu mutation scielo.brsbbq.org.brresearchgate.netscielo.brspringermedizin.de. By introducing the Coimbra mutation into the known crystallographic structures of wild-type HbA, researchers can computationally explore the structural consequences and dynamic properties of the variant sbbq.org.brscielo.br.
Molecular dynamics simulations have been particularly insightful in analyzing the effect of the βAsp99Glu mutation on the allosteric transition between the low-affinity T state and the high-affinity R state. Simulations have indicated that this compound exhibits a facilitated transition from the T to the R quaternary state compared to wild-type HbA scielo.brsbbq.org.brresearchgate.netscielo.brspringermedizin.de. This suggests that the mutation destabilizes the T state and/or stabilizes the R state, shifting the conformational equilibrium towards the oxygen-bound conformation even at lower oxygen partial pressures tandfonline.comspringermedizin.de. Computer simulations have demonstrated the T-to-R quaternary transition occurring on the nanosecond timescale for the Coimbra variant, supporting the notion of a reduced energy barrier for this transition scielo.brsbbq.org.brresearchgate.net.
The βAsp99 residue is strategically located at the α1β2 interface, a critical contact area that plays a significant role in the cooperative oxygen binding through changes in inter-subunit interactions during the T-to-R transition scielo.brnih.govtandfonline.comscielo.br. In wild-type deoxyHbA, βAsp99 forms hydrogen bonds with α1Tyr42 and α1Asn97, contributing to the stability of the T state scielo.brnih.govtandfonline.comscielo.br. The substitution of aspartic acid with glutamic acid at this position introduces a larger residue with an extra methylene (B1212753) group into this interface scielo.brsbbq.org.brresearchgate.nettandfonline.comspringermedizin.de.
Computational studies, including molecular dynamics simulations and homology modeling, have investigated the impact of this modification on the α1β2 interface sbbq.org.brspringermedizin.de. Analysis suggests that in the deoxy (T) state of this compound, the bulkier Glu99β residue experiences steric constraints within the interface, which can be relieved by transitioning to the R state where there is more space sbbq.org.brspringermedizin.de. Furthermore, in the oxy (R) state, Glu99β may form a new hydrogen bond with α1Asn97, contributing to the stabilization of the R conformation springermedizin.de. These changes in interactions at the α1β2 interface are considered central to the altered allosteric properties and the shift towards the R state observed in this compound sbbq.org.brspringermedizin.de.
Molecular Dynamics Simulations and Computational Modeling
Analysis of T-to-R Quaternary Transition
Biophysical Characterization of Oxygen Binding and Allostery
Biophysical studies have provided quantitative data on the functional consequences of the βAsp99Glu mutation in this compound, confirming the predictions from structural and computational analyses. These studies typically involve measuring oxygen equilibrium curves to determine oxygen affinity and cooperativity.
This compound exhibits a significantly increased oxygen affinity, which is reflected in a lower P50 value compared to normal HbA scielo.brsbbq.org.brresearchgate.netnih.govconicet.gov.ar. The P50 represents the partial pressure of oxygen at which hemoglobin is half-saturated. A lower P50 indicates that hemoglobin binds oxygen more tightly. For instance, a study reported a P50 of 0.76 mmHg for stripped this compound hemolysate at pH 7.0 and 20°C, in contrast to 2.52 mmHg for stripped HbA under the same conditions nih.gov. This demonstrates a substantial increase in oxygen affinity.
The cooperativity of oxygen binding, a hallmark of hemoglobin function, is typically assessed by the Hill coefficient (n). This compound consistently shows a reduced Hill coefficient, indicating decreased heme-heme cooperativity scielo.brsbbq.org.brresearchgate.netnih.govconicet.gov.ar. A reported Hill coefficient of approximately 1.5 for total hemolysate containing this compound suggests a significant reduction in the cooperative binding of oxygen molecules compared to the highly cooperative binding observed in HbA (n usually between 2.6 and 3.0) nih.gov.
Furthermore, the response of this compound to physiological allosteric effectors, such as 2,3-bisphosphoglyceric acid (2,3-BPG) and inositol (B14025) hexaphosphate (IHP), is diminished scielo.brsbbq.org.brresearchgate.netconicet.gov.ar. These effectors normally bind to the deoxy state and stabilize the T conformation, thereby lowering oxygen affinity and increasing cooperativity. The reduced sensitivity of this compound to these allosteric regulators contributes to its persistently high oxygen affinity scielo.brnih.gov.
The combination of increased oxygen affinity and decreased cooperativity in this compound leads to impaired oxygen release to peripheral tissues, even at lower oxygen concentrations. This chronic tissue hypoxia is the underlying cause of the compensatory erythrocytosis observed in individuals carrying this hemoglobin variant scielo.brsbbq.org.brresearchgate.netnih.govtandfonline.comnih.govscielo.brconicet.gov.ar.
Oxygen Binding Properties of this compound
| Property | This compound (stripped hemolysate) | Hemoglobin A (stripped hemolysate) | Conditions | Source |
| P50 (mmHg) | 0.76 | 2.52 | pH 7.0, 20°C | nih.gov |
| Hill Coefficient | ~1.5 (in total hemolysate) | Not specified in this context | pH 7.0, 20°C | nih.gov |
Effect of IHP on Oxygen Affinity
| Hemoglobin Type | P50 (mmHg) with IHP | Conditions | Source |
| This compound (total hemolysate) | 2.35 | pH 7.0 | nih.gov |
| Hemoglobin A (with organic phosphates) | 32.0 | pH 7.0 | nih.gov |
Research on Altered Oxygen Affinity (p50 values)
Studies on this compound consistently demonstrate a significantly increased oxygen affinity compared to normal adult hemoglobin (HbA) and even fetal hemoglobin (HbF) nih.govwikipedia.org. This increased affinity is quantified by a lower p50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated researchgate.netamericanelements.com.
Research indicates that Hb Coimbra exhibits decreased p50 values under various experimental conditions, including in unpurified hemolysates, stripped samples (lacking allosteric effectors), and in the presence of allosteric effectors such as 2,3-bisphosphoglyceric acid (2,3-BPG) and inositol hexaphosphate (IHP) nih.govwikipedia.org. For instance, a preliminary test on total hemolysate in the absence of anionic cofactors showed a p50 value of 0.76 mm Hg for Hb Coimbra, compared to 2.52 mm Hg for stripped HbA under the same conditions (pH 7.0, 20 °C) nih.gov. Even in the presence of IHP (1 mM), the p50 value for Hb Coimbra in total hemolysate was 2.35 mm Hg at pH 7.0, demonstrating a smaller change in oxygen affinity compared to HbA (HbA p50 = 32.0 mmHg) nih.gov. Studies using unpurified samples also showed higher affinity for Hb Coimbra compared to samples with 100% HbF, which is known for its high oxygen affinity due to reduced 2,3-BPG interaction nih.gov.
The decreased p50 values observed across different conditions highlight the intrinsic high oxygen affinity of the Hb Coimbra variant nih.govwikipedia.org. This is consistent with the understanding that high-oxygen-affinity hemoglobins (B146990), in general, have p50 values ranging from 11 to 24 mmHg, compared to typical values of 24 to 30 mmHg in humans researchgate.net.
Here is a table summarizing some reported p50 values:
| Hemoglobin Variant | Condition | p50 (mm Hg) | pH | Temperature (°C) | Source |
| Hb Coimbra | Total hemolysate, stripped | 0.76 | 7.0 | 20 | nih.gov |
| HbA | Stripped | 2.52 | 7.0 | 20 | nih.gov |
| Hb Coimbra | Total hemolysate, + 1 mM IHP | 2.35 | 7.0 | Not specified | nih.gov |
| HbA | Not specified, + organic phosphates | 32.0 | 7.0 | Not specified | nih.gov |
| Hb Coimbra | Various (unpurified, stripped, + effectors, pH 6.5-8.5) | Decreased vs HbA/HbF | Various | 25 | nih.govwikipedia.org |
| HbA | Various (unpurified, stripped, + effectors, pH 6.5-8.5) | Reference | Various | 25 | nih.govwikipedia.org |
| HbF | Various (unpurified, stripped, + effectors, pH 6.5-8.5) | High affinity | Various | 25 | nih.govwikipedia.org |
Studies on Heme-Heme Cooperativity (Hill coefficient)
Heme-heme cooperativity is a fundamental property of hemoglobin that allows for efficient oxygen loading in the lungs and unloading in the tissues, resulting in the characteristic sigmoidal oxygen dissociation curve americanelements.com. This cooperativity is quantitatively assessed by the Hill coefficient (n), where a value greater than 1 indicates positive cooperativity americanelements.com.
Research on this compound consistently reports decreased heme-heme cooperativity compared to HbA and HbF nih.govwikipedia.orgtuscany-diet.netwikidata.org. This is reflected in lower Hill coefficient values. For example, in a study using unpurified cell lysates, the Hill coefficient for Hb Coimbra was approximately 1.29 ± 0.12, significantly lower than that for HbA (2.0 ± 0.01) and HbF (2.2 ± 0.05) nih.gov. Another study on total hemolysate at pH 7.0 reported a Hill coefficient of about 1.5 nih.gov. Although the presence of 2,3-BPG slightly increased the Hill coefficient for Hb Coimbra in one study (to 1.45 ± 0.13), it remained lower than that of HbA (2.0 ± 0.08) and HbF (1.73 ± 0.15) under similar conditions nih.gov.
Here is a table summarizing some reported Hill coefficient values:
| Hemoglobin Variant | Condition | Hill Coefficient (n) | pH | Temperature (°C) | Source |
| Hb Coimbra | Unpurified cell lysate | 1.29 ± 0.12 | Not specified | Not specified | nih.gov |
| HbA | Unpurified cell lysate | 2.0 ± 0.01 | Not specified | Not specified | nih.gov |
| HbF | Unpurified cell lysate | 2.2 ± 0.05 | Not specified | Not specified | nih.gov |
| Hb Coimbra | Total hemolysate | ~1.5 | 7.0 | Not specified | nih.gov |
| Hb Coimbra | Unpurified cell lysate, + 2,3-BPG | 1.45 ± 0.13 | Not specified | Not specified | nih.gov |
| HbA | Unpurified cell lysate, + 2,3-BPG | 2.0 ± 0.08 | Not specified | Not specified | nih.gov |
| HbF | Unpurified cell lysate, + 2,3-BPG | 1.73 ± 0.15 | Not specified | Not specified | nih.gov |
Research on Bohr Effect Modification
The Bohr effect describes the phenomenon where hemoglobin's oxygen binding affinity is inversely related to acidity and the concentration of carbon dioxide. This effect is crucial for facilitating oxygen release in metabolically active tissues where pH is lower and CO2 levels are higher.
Research specifically investigating the Bohr effect in this compound has yielded findings indicating no significant differences in the Bohr effect compared to wild-type HbA nih.govwikipedia.org. Studies evaluating oxygen affinity (p50 values) across a range of pH values (from 6.5 to 8.5) found decreased p50 values for Hb Coimbra across this range, but no differences in the magnitude of the Bohr effect were observed nih.govwikipedia.org. While some high-oxygen-affinity hemoglobins in general may show a decreased Bohr effect scielo.br, the specific studies on Hb Coimbra suggest this variant retains a normal Bohr effect response to pH changes nih.govwikipedia.org.
Investigation of Allosteric Effector Interactions (e.g., Inositol Hexaphosphate, 2,3-Bisphosphoglyceric Acid)
Allosteric effectors, such as 2,3-bisphosphoglyceric acid (2,3-BPG) and inositol hexaphosphate (IHP), are crucial regulators of hemoglobin function nih.govamericanelements.com. They bind to sites distinct from the oxygen-binding heme groups and influence hemoglobin's affinity for oxygen, primarily by stabilizing the low-affinity T state nih.govwikipedia.org.
Studies on this compound have investigated its interaction with these allosteric effectors nih.govwikipedia.orgtuscany-diet.net. The research indicates that the presence or absence of 2,3-BPG and IHP influences the oxygen affinity and cooperativity of both Hb Coimbra and HbA, but the fundamental characteristics of Hb Coimbra (high oxygen affinity and decreased cooperativity) persist under these conditions nih.govwikipedia.orgtuscany-diet.net. The Asp99Glu substitution in Hb Coimbra is located in the α1β2 interface, a region involved in the binding of anionic cofactors like 2,3-BPG nih.govfishersci.canih.govnih.gov. The physiological implication of this mutation is a weakening of the interaction with anionic cofactors, which contributes to the increased oxygen affinity nih.gov.
Experiments performed in the presence and absence of 2,3-BPG and IHP clearly demonstrate that the Asp99Glu substitution decreases heme-heme cooperativity nih.govtuscany-diet.net. While the dissociation rate constant (koff) for oxygen did not show a significant difference between stripped HbA and Hb Coimbra, the presence of IHP (1 mM) was found to decrease the oxygen dissociation rate more significantly in stripped Hb Coimbra than in wild-type HbA nih.gov. This suggests that while the intrinsic oxygen affinity at the heme site might be similar, the allosteric effects mediated by the protein structure, particularly in the presence of effectors, are altered in Hb Coimbra nih.gov.
Computer simulations further support the allosteric nature of the observed differences, revealing a stabilization of the R state in the Coimbra variant compared to the wild type, and a favored T-to-R quaternary transition nih.govwikipedia.orgtuscany-diet.netfishersci.cawikipedia.org. This stabilization of the high-affinity R state contributes to the increased oxygen affinity observed even in the presence of allosteric effectors that typically favor the T state nih.govfishersci.ca.
Pathophysiological Mechanisms and Cellular Impact Research
Research on Erythrocyte Functional Alterations Induced by Hemoglobin Coimbra
The primary role of erythrocytes, or red blood cells, is to transport oxygen via hemoglobin. tutorchase.com The functional alterations in erythrocytes carrying this compound are central to its clinical manifestations.
This compound is characterized by the substitution of aspartic acid with glutamic acid at position 99 of the β-globin chain (β99 Asp→Glu). scielo.brnih.gov This residue is located at the critical α1β2 interface, a region that mediates the allosteric transition between the low-affinity deoxygenated (T, or tense) state and the high-affinity oxygenated (R, or relaxed) state. researchgate.netnih.gov In normal hemoglobin (HbA), the β99 aspartic acid residue forms a crucial hydrogen bond with an α-chain tyrosine (α42Tyr) that helps stabilize the T state. nih.govnih.gov The substitution with the slightly larger glutamic acid in this compound abrogates this hydrogen bond. nih.govnih.gov
This molecular disruption destabilizes the T state and shifts the allosteric equilibrium decidedly towards the R state, resulting in a significantly increased affinity for oxygen. researchgate.netnih.gov Consequently, the erythrocytes carrying this compound bind oxygen more tightly in the lungs but release it less efficiently to peripheral tissues. scielo.brnih.gov This impairment leads to a "left shift" in the oxygen-hemoglobin dissociation curve. scielo.br
Functional studies on hemolysates from individuals with this compound have quantified this effect. Research has demonstrated a markedly lower P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) compared to normal Hemoglobin A, confirming the high oxygen affinity. scielo.br Furthermore, these studies report a reduced Hill coefficient, which indicates decreased heme-heme cooperativity—the process by which the binding of one oxygen molecule facilitates the binding of subsequent ones. scielo.br
Table 1: Functional Properties of this compound vs. Hemoglobin A Data derived from hemolysate analysis under specific experimental conditions (pH 7.0, 20°C). scielo.br
| Parameter | This compound (Total Hemolysate) | Hemoglobin A (Control) | Implication |
| P50 (mm Hg) | 0.76 | 2.52 | Indicates significantly higher oxygen affinity. scielo.br |
| Hill Coefficient (n) | ~1.5 | ~2.7 | Suggests reduced cooperativity between hemoglobin subunits. scielo.br |
The inefficient release of oxygen to the body's tissues by this compound results in a state of functional tissue hypoxia, despite normal or even elevated numbers of red blood cells. scielo.brresearchgate.net This chronic oxygen deficit triggers a well-defined physiological compensatory mechanism known as the cellular hypoxia response pathway. sah.org.ar This pathway is primarily mediated by a group of transcription factors called Hypoxia-Inducible Factors (HIFs). sah.org.arnih.gov
Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized but rapidly degraded. nih.gov However, in the hypoxic state induced by this compound, HIF-α subunits are stabilized. sah.org.arnih.gov Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes. nih.gov
A primary target of the HIF pathway is the gene for erythropoietin (EPO). sah.org.ar Increased HIF activity leads to a significant upregulation of EPO production, mainly by specialized interstitial fibroblasts in the kidneys. sah.org.ar EPO is a hormone that acts on the bone marrow to stimulate the proliferation and maturation of erythroid precursors, thereby increasing the production of red blood cells. sah.org.ar This compensatory erythropoiesis is the direct cause of the characteristic erythrocytosis (an abnormally high red blood cell count) observed in individuals with this compound. researchgate.netnih.gov
Investigation of Oxygen Transport and Delivery Dysregulation Mechanisms
Molecular Interactions and Conformational Stability Studies
The structural integrity of the hemoglobin tetramer and its interactions with other molecules inside the erythrocyte are vital for its function. Research into this compound has explored how the β99 Asp→Glu mutation affects these properties.
The stability of the hemoglobin molecule is crucial; unstable variants can denature and precipitate within red blood cells, forming aggregates known as Heinz bodies, which can lead to hemolytic anemia. oncohemakey.commdpi.com Stability is largely dependent on the integrity of contacts at the α1β1 and α1β2 interfaces. oncohemakey.com While the mutation in this compound occurs at the functionally critical α1β2 interface, it is considered a stable hemoglobin variant. scielo.br There are no reports in the scientific literature suggesting that this compound has an increased tendency for instability or aggregation under physiological conditions. The clinical phenotype is dominated by high oxygen affinity rather than by hemolysis resulting from protein instability. scielo.brnih.gov
The oxygen affinity of hemoglobin is modulated by allosteric effectors within the erythrocyte, the most important of which is 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). nih.govmdpi.com This molecule binds to a pocket in the central cavity of deoxygenated hemoglobin, stabilizing the low-affinity T state and promoting oxygen release to tissues. mdpi.com
A key pathophysiological feature of this compound is the weakening of its interaction with this anionic cofactor. scielo.br The β99 position is near the binding site for 2,3-BPG. scielo.br The structural changes induced by the Asp→Glu substitution are believed to impair the binding of 2,3-BPG. scielo.br This reduced response to 2,3-BPG further contributes to the stabilization of the R state and exacerbates the high oxygen affinity, compounding the impairment of oxygen delivery. scielo.br
Research on this compound Stability and Aggregation Tendencies
Advanced Research Models for Studying this compound Pathogenesis
To better understand the molecular consequences of the β99 Asp→Glu mutation, researchers have employed advanced computational models. Molecular dynamics (MD) simulations have been used to investigate the structural and dynamic properties of this compound. researchgate.net These computer simulations have provided crucial insights by modeling the behavior of the protein at an atomic level. researchgate.net
Findings from these models have corroborated experimental data, revealing a distinct stabilization of the high-affinity R state in the Coimbra variant compared to normal Hemoglobin A. researchgate.net The simulations have also been able to model the T-to-R quaternary transition, providing a dynamic view of how the mutation facilitates this conformational shift, which underlies the variant's high oxygen affinity. researchgate.net While animal models are fundamental in studying general aspects of anemia and erythropoiesis, the use of specific in-silico models has been particularly valuable for dissecting the precise pathogenetic mechanisms of the this compound variant. researchgate.netuc.pt
In Vitro Experimental Systems for Mechanistic Studies
In vitro experimental systems are crucial for elucidating the molecular and cellular mechanisms underlying the pathophysiology of Hemoglobin (Hb) Coimbra. These controlled laboratory-based models allow for detailed investigation into how the βAsp99Glu mutation impacts hemoglobin function and stability. researchgate.netfrontiersin.org
One of the primary in vitro approaches involves the functional analysis of purified Hb Coimbra or total hemolysate from affected individuals. scielo.br These studies typically measure key parameters such as oxygen affinity (P50), the Bohr effect, and heme-heme cooperativity (Hill coefficient). researchgate.netscielo.br For instance, functional analyses of hemolysate containing Hb Coimbra have demonstrated a significantly higher oxygen affinity compared to normal Hemoglobin A (HbA). scielo.br Specifically, under controlled conditions (pH 7.0, 20 °C), the P50 value for a hemolysate with Hb Coimbra was 0.76 mm Hg, starkly contrasting with the 2.52 mm Hg P50 value for HbA. scielo.br This heightened affinity is a direct consequence of the mutation's impact on the hemoglobin molecule's structure. sbbq.org.br
The effect of allosteric effectors, such as 2,3-bisphosphoglycerate (2,3-BPG) and inositol (B14025) hexaphosphate (IHP), is also a key area of investigation in these in vitro systems. researchgate.net The βAsp99 residue, which is mutated in Hb Coimbra, is located in the α1β2 interface, a critical region for the allosteric transition between the low-affinity T (tense) state and the high-affinity R (relaxed) state. researchgate.netsbbq.org.brnih.gov The substitution of aspartic acid with glutamic acid (Asp→Glu) introduces a larger side chain that destabilizes the T state and favors the R state, thus increasing oxygen affinity. sbbq.org.br In vitro studies help to quantify the reduced responsiveness of Hb Coimbra to these negative allosteric modulators, further explaining the variant's high oxygen affinity. researchgate.net
Furthermore, in vitro systems are employed to study the stability of the Hb Coimbra variant. While the primary characteristic of Hb Coimbra is its high oxygen affinity, alterations in protein stability can also contribute to its pathophysiology. Techniques such as mechanical stress tests or exposure to oxidizing agents can be used to assess the propensity of Hb Coimbra to denature or undergo modifications compared to HbA.
Interactive Data Table: Functional Properties of this compound in In Vitro Systems
| Parameter | This compound | Hemoglobin A (Normal) | Significance |
|---|---|---|---|
| P50 (mm Hg) * | 0.76 | 2.52 | Indicates significantly higher oxygen affinity for Hb Coimbra. |
| Hill Coefficient (n) | ~1.5 | ~2.7 | Suggests reduced cooperativity in oxygen binding for Hb Coimbra. |
| Bohr Effect | Reduced | Normal | Shows a decreased response to changes in pH for Hb Coimbra. |
*P50 values were measured in stripped hemolysate at pH 7.0 and 20°C. scielo.br
Computational Predictive Models for Pathogenicity
Computational predictive models have become indispensable tools for understanding the pathogenicity of hemoglobin variants like Hb Coimbra at a molecular level. nih.govuc.pt These in silico methods complement experimental data by providing detailed insights into the structural and dynamic consequences of the βAsp99Glu mutation. researchgate.netsbbq.org.br
Homology modeling is a fundamental computational technique used in the study of Hb Coimbra, especially since obtaining crystal structures of every hemoglobin variant is not always feasible. sbbq.org.brresearchgate.net Researchers have constructed three-dimensional models of both the deoxy (T-state) and oxy (R-state) conformations of Hb Coimbra based on the known high-resolution structures of human HbA. sbbq.org.br These models are then subjected to energy minimization and molecular dynamics (MD) simulations to predict the most stable conformations and to analyze the interactions between amino acid residues. researchgate.netsbbq.org.br
Molecular dynamics simulations of Hb Coimbra have revealed critical details about its altered function. sbbq.org.br These simulations show that in the deoxy-T state, the larger glutamic acid at position β99 creates steric hindrance within the polar environment of the α1β2 interface. sbbq.org.br This "spring-like" effect pushes the molecule towards the more spacious R conformation. sbbq.org.br Conversely, in the oxy-R state, the Glu99β side chain is better accommodated and forms a new hydrogen bond with Asn97α, an interaction not present in native HbA, which further stabilizes the high-affinity R state. sbbq.org.br These computational findings elegantly explain the experimental observation of increased oxygen affinity. researchgate.netsbbq.org.br
In addition to structural modeling, various computational tools are used to predict the pathogenicity of missense variants. nih.govmedrxiv.org Algorithms such as CADD (Combined Annotation Dependent Depletion), REVEL (Rare Exome Variant Ensemble Learner), and Eigen-PC are employed to score the likely impact of an amino acid substitution on protein function. nih.gov These predictors integrate multiple lines of evidence, including sequence conservation, structural information, and physicochemical properties of the amino acids. nih.gov For hemoglobinopathies, these tools can provide valuable supporting evidence for classifying variants according to established guidelines. nih.gov While specific prediction scores for Hb Coimbra are part of larger datasets evaluating numerous hemoglobin variants, the consistent clinical presentation of erythrocytosis in carriers aligns with a pathogenic prediction from these models. researchgate.netscielo.br
Interactive Data Table: Computational Predictions for this compound (βAsp99Glu)
| Computational Method | Predicted Impact | Molecular Rationale |
|---|---|---|
| Homology Modeling | Altered quaternary structure | Based on known HbA structures, predicts changes in inter-subunit interactions. sbbq.org.br |
| Molecular Dynamics Simulations | Destabilization of T-state, Stabilization of R-state | Reveals steric clashes in the T-state and new stabilizing hydrogen bonds in the R-state. sbbq.org.br |
| Pathogenicity Predictors (e.g., CADD, REVEL) | Pathogenic | Scores variants based on conservation, structural context, and physicochemical changes, indicating a high likelihood of functional impact. nih.gov |
Diagnostic and Methodological Research Approaches for Hemoglobin Coimbra
Development and Validation of Biochemical Identification Methods
Initial screening for hemoglobinopathies typically relies on biochemical methods that analyze the protein itself. For Hb Coimbra, which results from a substitution of glutamic acid for aspartic acid at position 99 of the β-globin chain (β99 Asp → Glu), these methods have been a key area of research. scielo.brscielo.brithanet.eu
High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is a cornerstone in the detection of hemoglobin variants. wjgnet.comnih.gov It separates different hemoglobin types based on their ionic interaction with the column material, providing quantitative results and retention times that help in the presumptive identification of variants. nih.govnih.gov
Research has shown that HPLC is a powerful tool for identifying Hb Coimbra, which may not be detectable by other protein-based methods. scielo.brscielo.br In studies of individuals with erythrocytosis, a common clinical sign of high-oxygen-affinity hemoglobins (B146990), conventional electrophoresis often yielded normal results. scielo.brscielo.br However, analysis by HPLC revealed an abnormally shaped or enlarged peak in the Hb A window, prompting further investigation. scielo.br Although Hb Coimbra does not separate completely from the normal Hb A, its presence alters the chromatogram, a subtlety that is critical for its detection. scielo.brtandfonline.com
Table 1: Research Findings on HPLC for Hemoglobin Coimbra Detection
| Research Finding | Description | Source(s) |
|---|---|---|
| Detection Capability | HPLC methodology has been successfully used to detect Hb Coimbra in individuals where conventional electrophoresis showed a normal profile. | scielo.brscielo.br |
| Chromatographic Profile | The presence of Hb Coimbra is often indicated by an abnormally enlarged or broad peak in the Hb A position, as it co-elutes with Hb A. | scielo.br |
| Variant Chain Elution | In reversed-phase HPLC, the variant βX chain of Hb Coimbra has been shown to elute just ahead of the normal βA chain. | tandfonline.com |
| Quantitative Analysis | HPLC allows for the accurate quantification of hemoglobin fractions, which is crucial for identifying abnormalities that suggest the presence of a variant. | nih.govjlabphy.org |
| Presumptive Identification | The specific retention time and the shape of the peak on the chromatogram are valuable for the presumptive identification of hemoglobin variants, including Hb Coimbra. | nih.gov |
Electrophoretic methods separate proteins based on their electrical charge. researchgate.netslideshare.net Traditional techniques like cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) gel electrophoresis are standard in hemoglobinopathy screening. nih.gov However, research has demonstrated their limitations in identifying certain variants like Hb Coimbra.
More advanced methods like isoelectric focusing (IEF) and capillary electrophoresis (CE) offer higher resolution. researchgate.netnih.gov CE, in particular, separates hemoglobin fractions in silica (B1680970) capillaries based on their electrophoretic mobility and the electroosmotic flow. sebia.com Research suggests that for some electrophoretically "silent" variants, capillary electrophoresis, especially using programs designed for HbA1c analysis, may improve the separation from Hb A. mdpi.com For a definitive identification of abnormal hemoglobins, it is recommended to use at least two different methods, often combining HPLC with an electrophoretic technique. nih.gov
The effective screening for hemoglobinopathies requires a careful selection of methods, balancing accuracy, throughput, and cost. Research comparing different screening methodologies provides insight into the most effective strategies for detecting variants like Hb Coimbra.
The primary screening for hemoglobinopathies relies on identifying carriers through hematological and biochemical tests rather than starting with DNA analysis. nih.gov HPLC and capillary electrophoresis are often favored as initial screening tools due to their automation, high resolution, and ability to provide precise quantification of Hb A2 and Hb F, which is crucial for diagnosing thalassemias. nih.govjlabphy.orghematology.org
While conventional electrophoresis is a foundational technique, its inability to detect certain variants like Hb Coimbra highlights its limitations when used alone. scielo.brscielo.br Comparative studies have shown that methods like the HemoCue photometer and automated hematology analyzers provide more accurate and consistent hemoglobin values than older methods like the copper sulfate (B86663) or Sahli's method, which are more prone to variability. njlm.netimpactfactor.orgrecentscientific.comnih.gov For a variant like Hb Coimbra, which presents with erythrocytosis, an accurate complete blood count from an automated analyzer is a critical first step, but the definitive clue from a screening test often comes from the more sensitive protein analysis methods. scielo.brmdpi.com The consensus in research is that a combination of methods is superior, and HPLC should not be used as a stand-alone technique for the definitive identification of hemoglobin variants. nih.gov
Table 2: Comparative Overview of Screening Methodologies
| Methodology | Advantages | Limitations for Hb Coimbra | Source(s) |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Automated, rapid, reproducible, provides quantification. Can detect abnormalities in the Hb A peak suggesting a variant. | Co-elutes with Hb A, not a standalone definitive test. | scielo.brwjgnet.comnih.gov |
| Capillary Electrophoresis (CE) | High resolution, automated. May offer better separation of some "silent" variants. | May still not fully separate Hb Coimbra from Hb A. | sebia.commdpi.com |
| Gel Electrophoresis (Alkaline/Acid) | Widely available, traditional method. | Fails to separate Hb Coimbra from Hb A. | scielo.brscielo.brnih.gov |
| Isoelectric Focusing (IEF) | High resolution, separates proteins based on isoelectric point. | May not provide clear separation for Hb Coimbra. | researchgate.netnih.gov |
Studies on Electrophoretic Techniques (e.g., Isoelectric Focusing, Capillary Electrophoresis) for Characterization
Molecular Genetic Research Techniques for this compound Detection
When biochemical tests suggest the presence of a hemoglobin variant or in cases of unexplained erythrocytosis, molecular genetic testing is required for a definitive diagnosis. mdpi.commdpi.com These techniques analyze the globin genes directly to identify the specific mutation.
Polymerase Chain Reaction (PCR) is a fundamental tool in the molecular diagnosis of hemoglobinopathies. nih.gov Research on the detection of Hb Coimbra utilizes PCR to amplify the specific segment of the β-globin gene (HBB) that contains the mutation.
In published studies, genomic DNA is first extracted from peripheral blood leukocytes. scielo.brscielo.br Specific primers are then used to perform PCR, which selectively amplifies a fragment of the β-globin gene encompassing codon 99. scielo.brscielo.br This amplified DNA product then serves as the template for DNA sequencing to identify the mutation. While some PCR-based methods, like allele-specific PCR, can be designed to detect known point mutations directly, for rare variants like Hb Coimbra, PCR is most commonly used as a preparatory step for sequencing. parahostdis.org
DNA sequencing provides the ultimate confirmation of a hemoglobin variant by determining the exact nucleotide sequence of the globin gene.
Sanger sequencing has been the gold standard for identifying the genetic basis of Hb Coimbra. scielo.brscielo.br Research reports describe the direct sequencing of the PCR-amplified products of the β-globin gene. scielo.brscielo.br This method has consistently identified a single nucleotide substitution at codon 99, specifically a GAT to GAA transition, in heterozygous individuals. scielo.brscielo.br This mutation results in the substitution of glutamic acid for the normally present aspartic acid, confirming the diagnosis of this compound. scielo.brscielo.brithanet.eu
More recently, Next-Generation Sequencing (NGS) has emerged as a powerful tool for diagnosing congenital anemias. nih.gov Custom-designed panels that include genes known to cause hemoglobinopathies and other forms of congenital hemolytic anemia (such as HBB, HBA1, HBA2) allow for the simultaneous sequencing of multiple genes. nih.gov This high-throughput approach is efficient for diagnosing cases with unclear or complex presentations and can detect novel or rare mutations, including the one responsible for Hb Coimbra. mdpi.comnih.gov
Table 3: Molecular Genetic Findings for this compound
| Technique | Research Application | Specific Finding | Source(s) |
|---|---|---|---|
| PCR and Sanger Sequencing | Amplification and direct sequencing of the β-globin gene. | Identification of a single base substitution at codon 99 (GAT → GAA) in heterozygosis. | scielo.brscielo.br |
| DNA Analysis | Used to identify the first reported case in a Portuguese family. | Confirmed an Asp→Glu replacement at codon 99 of the β chain. | ithanet.eunih.gov |
| Next-Generation Sequencing (NGS) | Use of custom gene panels for comprehensive diagnosis of congenital hemolytic anemias. | Efficiently detects mutations in globin genes, including those causing rare variants like Hb Coimbra. | nih.gov |
Development of Novel Genetic Screening Platforms
The identification of rare hemoglobin variants like Hemoglobin (Hb) Coimbra has been significantly advanced by the development of novel genetic screening platforms. Historically, diagnosis relied on protein analysis, but modern approaches have shifted towards definitive genetic confirmation. nih.govresearchgate.net Next-Generation Sequencing (NGS) has emerged as a cornerstone technology in this field, offering a comprehensive and efficient method for screening hemoglobinopathies. frontiersin.org
NGS platforms provide a significant advantage by allowing for the simultaneous sequencing of multiple genes, or even the entire globin gene clusters, in a single run. frontiersin.orgnih.gov This is particularly beneficial for diagnosing complex or rare cases that might be missed by traditional, targeted methods like Sanger sequencing or reverse dot blot hybridization. nih.govmdpi.com For instance, amplicon-based NGS kits have been developed to specifically target the HBA1, HBA2, and HBB genes, enabling the detection of single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that cause hemoglobinopathies. nih.govmdpi.com
Research has demonstrated the effectiveness of NGS in identifying a wide array of hemoglobin variants, including rare ones such as Hb Coimbra. nih.gov Studies utilizing these platforms have successfully detected dozens of genomic variants, a significant portion of which would have been missed by conventional screening protocols that rely on initial hematological analysis followed by targeted molecular tests. frontiersin.org This comprehensive approach is not only more effective for accurate diagnosis but also proves to be cost-effective, especially in populations where diverse and complex hemoglobinopathies are prevalent. nih.gov The ability of NGS to identify novel mutations and co-existing alpha- and beta-thalassemia variants provides crucial information for genetic counseling, prenatal diagnosis, and patient management. frontiersin.orgnih.gov
Table 1: Comparison of Genetic Screening Platforms for Hemoglobinopathies
| Feature | Sanger Sequencing | Multiplex Ligation-Dependent Probe Amplification (MLPA) | Next-Generation Sequencing (NGS) |
| Primary Use | Targeted sequencing of specific gene regions | Detection of large deletions/duplications (CNVs) | Comprehensive sequencing of multiple genes/regions |
| Variant Detection | Point mutations, small indels | Copy Number Variants (CNVs) | Point mutations, indels, CNVs, novel variants |
| Throughput | Low | Medium | High |
| Advantages | "Gold standard" for accuracy in targeted areas | Reliable for known large deletions | High-throughput, cost-effective for complex cases, discovers novel variants. nih.gov |
| Limitations | Cannot detect large deletions; low throughput | Does not detect point mutations or small indels | Data analysis can be complex |
Emerging Research Technologies for Hemoglobin Variant Analysis
Beyond genetic screening, emerging technologies in proteomics, metabolomics, and advanced spectroscopy are providing deeper insights into the functional consequences of hemoglobin variants.
Proteomic and Metabolomic Research Applications
Proteomic and metabolomic studies offer a window into the downstream cellular effects of a genetic mutation. While specific proteomic or metabolomic studies focusing exclusively on this compound are not widely documented, the application of these "omics" technologies to other hemoglobinopathies, such as sickle cell disease (SCD), provides a clear framework for potential research avenues.
Proteomics: Mass spectrometry (MS) is the central technology in proteomic analysis of hemoglobin variants. mdpi.com Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) can precisely measure the mass-to-charge ratio of globin chains, allowing for the rapid and accurate identification of variants based on changes in molecular weight resulting from amino acid substitutions. mdpi.com This "top-down" proteomic approach, which analyzes intact proteins, is highly effective for variant characterization and can overcome the limitations of traditional electrophoretic methods that may fail to separate variants with no charge difference. Further detailed analysis can be achieved through a "bottom-up" approach, where the hemoglobin is enzymatically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the exact location of the mutation. researchgate.net
Metabolomics: This field investigates the global profile of small-molecule metabolites in a biological system. In the context of hemoglobinopathies, untargeted metabolomics using high-resolution mass spectrometry on red blood cells (RBCs) or plasma can reveal metabolic signatures associated with the disease state. ashpublications.orgashpublications.org Studies on SCD have shown distinct metabolic profiles compared to healthy controls, with alterations in glycolysis, purinergic signaling, and pathways related to membrane turnover and repair. ashpublications.org Such analyses can identify potential biomarkers of disease severity and therapeutic response. ashpublications.org For a high-oxygen-affinity variant like Hb Coimbra, which leads to erythrocytosis, metabolomic profiling could uncover the specific metabolic reprogramming that occurs in red blood cells in response to tissue hypoxia and increased erythropoietic drive. nih.gov
Advanced Spectroscopic and Imaging Techniques for Hemoglobin Studies
Spectroscopic Techniques: Raman spectroscopy has emerged as a powerful, non-destructive optical technique for studying hemoglobin at the molecular level. nih.gov It can provide detailed information about the structure of the heme pocket, its interaction with ligands, and the oxygenation state of the hemoglobin molecule, even within a single, functional red blood cell. mdpi.comacs.org Resonance Raman spectroscopy, which uses a laser tuned to the electronic absorption bands of heme, specifically enhances the signals from the hemoglobin molecule, allowing its study without interference from other cellular components. mdpi.com This technique has been successfully used to differentiate between normal and thalassemic red blood cells by detecting subtle changes in the hemoglobin structure and function. mdpi.com For this compound, Raman spectroscopy could be employed to probe the structural changes in the heme environment and the altered oxygen-binding dynamics that result from the β99 Asp→Glu substitution. nih.gov
Imaging Techniques: While not used to visualize the hemoglobin molecule itself, advanced imaging techniques like Magnetic Resonance Imaging (MRI) are crucial for studying the systemic and long-term consequences of hemoglobinopathies. ashpublications.org In disorders like sickle cell disease and thalassemia, which can cause significant bone and joint complications due to ischemia and bone marrow expansion, MRI is the preferred imaging modality. researchgate.net It offers superior soft-tissue contrast and detailed visualization of bone marrow. researchgate.net Advanced MRI methods, such as diffusion-weighted imaging (DWI) and dynamic contrast-enhanced MRI (DCE-MRI), provide functional information about tissue integrity and perfusion, allowing for the early detection of ischemic changes and avascular necrosis long before they become clinically apparent. researchgate.net
Table 2: Key Research Technologies and Their Application to this compound
| Technology | Research Application | Potential Insights for this compound |
| Next-Generation Sequencing (NGS) | Definitive genetic diagnosis and screening. nih.gov | Confirms the specific β-globin gene mutation (GAT→GAA at codon 99); screens for other co-inherited globin gene variants. nih.govnih.gov |
| Mass Spectrometry (Proteomics) | Identification and characterization of variant proteins. | Confirms the amino acid substitution (Asp→Glu) and resulting mass change; studies post-translational modifications. researchgate.net |
| Mass Spectrometry (Metabolomics) | Profiling of cellular metabolites. ashpublications.org | Reveals the metabolic signature of erythrocytosis and altered oxygen transport, identifying potential biomarkers. ashpublications.org |
| Raman Spectroscopy | Analysis of molecular structure and function. nih.gov | Probes changes in heme pocket structure and oxygen binding dynamics at the single-cell level. mdpi.com |
| Magnetic Resonance Imaging (MRI) | Imaging of systemic, end-organ complications. researchgate.net | Assesses potential long-term consequences of chronic erythrocytosis on organs and bone marrow. |
Epidemiological and Population Genetics Research on Hemoglobin Coimbra
Geographic Distribution and Prevalence Studies of the Hemoglobin Coimbra Allele
This compound was first identified in a Portuguese family from the town of Coimbra, Portugal. scielo.brnih.govscielo.br Subsequent reports have documented its presence in other populations, including families of German descent and an American-German family in Michigan, USA, as well as in Brazil. scielo.br The variant results from a specific mutation at codon 99 of the beta-globin gene (GAT → GAA), leading to the replacement of aspartic acid (Asp) with glutamic acid (Glu) at position 99 of the beta-chain (β99 Asp → Glu). scielo.brnih.govscielo.br
The geographic distribution of Hb Coimbra appears to be linked to populations with historical ties to Portugal and potentially other European regions. While initial discovery was in Portugal, its detection in individuals with German ancestry and in Brazil suggests a spread through migration patterns. scielo.br Data on the precise prevalence of Hb Coimbra in the general population or in specific European families remains limited. scielo.brscielo.br However, its identification in unrelated individuals in different geographic locations highlights the importance of considering rare hemoglobin variants in the differential diagnosis of conditions like erythrocytosis. scielo.brscielo.br
Research on Population-Based Genetic Screening Programs
Population-based genetic screening programs for hemoglobinopathies are vital for identifying carriers of both common and rare hemoglobin variants. These programs aim to assess the frequency of these variants within a population and to provide genetic counseling. aphl.orgnih.gov While general hemoglobinopathy screening programs exist in various regions, including those targeting common variants like HbS, HbE, HbC, and HbD, specific large-scale screening programs focused solely on detecting rare variants like Hb Coimbra are not widely documented in the provided search results. aphl.orgnih.govscience.govrecepakdur.com
However, the identification of Hb Coimbra in individuals undergoing investigation for conditions like polycythemia underscores the role of clinical testing and targeted screening in identifying rare variants. scielo.brscielo.br Methodologies such as High-Performance Liquid Chromatography (HPLC) and molecular analyses have proven effective in detecting Hb Coimbra, even when conventional methods like hemoglobin electrophoresis may not show a distinctive profile. scielo.brscielo.br This suggests that advanced diagnostic techniques within screening programs or clinical settings are crucial for the identification of rare variants. scielo.brscielo.br
Methodological Considerations in Rare Variant Epidemiological Research
Studying the epidemiology of rare hemoglobin variants like Hb Coimbra presents specific methodological challenges. Traditional screening methods like hemoglobin electrophoresis may not always detect these variants, necessitating the use of more sensitive techniques such as HPLC and molecular analysis, including DNA sequencing. scielo.brscielo.br The rarity of the variant means that large-scale population studies require extensive screening efforts to identify a sufficient number of carriers for meaningful epidemiological analysis.
Furthermore, the definition and classification of rare variants in epidemiological studies require careful consideration. Methodological approaches for rare variant epidemiological research often involve a combination of biochemical, hematological, and molecular techniques to ensure accurate identification and characterization. scielo.brscielo.brnih.gov The interpretation of findings in rare variant studies also needs to account for potential ascertainment bias, as individuals with clinical symptoms (e.g., erythrocytosis) are more likely to be investigated, potentially overestimating the prevalence in a symptomatic population compared to the general population. scielo.brscielo.br The use of standardized methodologies and robust quality control measures in laboratory analyses is essential for reliable epidemiological data on rare hemoglobin variants. aphl.orgnih.gov
Data Table: Detection Methods for this compound
| Method | Effectiveness for Hb Coimbra Detection | Notes | Source |
| Conventional Electrophoresis | Less effective | May not show a distinctive profile. scielo.brscielo.br | scielo.brscielo.br |
| High-Performance Liquid Chromatography (HPLC) | Effective | Allowed detection in studies. scielo.brscielo.br | scielo.brscielo.br |
| Molecular Analysis (DNA Sequencing) | Effective | Confirmed the underlying mutation. scielo.brscielo.br | scielo.brscielo.br |
Ancestry and Migration Pattern Research in this compound Carriers
Research into the ancestry and migration patterns of this compound carriers provides insights into the historical movement and genetic history of populations carrying this variant. The initial identification of Hb Coimbra in a Portuguese family suggests an origin in Portugal. scielo.brnih.govscielo.br Subsequent findings of the variant in individuals with German ancestry and in Brazil point towards the dissemination of the allele through migration. scielo.br
Studies utilizing genetic markers, such as beta-globin gene cluster haplotypes, can help trace the ancestral origins and migration routes of hemoglobin variants. In one study of Brazilian patients with Hb Coimbra, a specific beta-haplotype (- - - - - +), common in normal Mediterranean populations, was found to be associated with the Hb Coimbra mutation in one patient and possibly in others with Portuguese and German ancestry. scielo.brscielo.br This finding suggests a potential common origin for the mutation in these families, possibly linked to historical migrations from the Mediterranean region, including Portugal. scielo.brscielo.br
Understanding ancestry and migration patterns is crucial for predicting the potential presence of Hb Coimbra in different populations and for informing targeted screening strategies in communities with relevant historical links. genomelink.ioharvard.eduunifi.it
Historical Context and Evolution of Hemoglobin Coimbra Research
Early Research and Discovery Milestones
Hemoglobin Coimbra was first described in a Portuguese family in 1991 by Tamagnini et al. scielo.brscielo.brithanet.euresearchgate.netdrugbank.com. This initial discovery identified the variant as a high oxygen affinity hemoglobin ithanet.euresearchgate.netnih.gov. The variant was named after the city of Coimbra in Portugal, where it was first identified scielo.brscielo.br.
The defining characteristic of this compound is a substitution of aspartic acid (Asp) by glutamic acid (Glu) at position 99 in the beta-globin chain (β99 Asp → Glu) scielo.brithanet.euresearchgate.netnih.gov. This specific mutation results from a single base substitution in the β-globin gene (GAT → GAA at codon 99) scielo.brscielo.brnih.gov. Early research focused on characterizing the functional properties of this new variant, particularly its altered oxygen affinity. Studies demonstrated that this compound exhibits increased oxygen affinity compared to normal adult hemoglobin (Hb A) scielo.brithanet.euconicet.gov.ar. This increased affinity is linked to the inability to form a hydrogen bond between β99 Glu and α42 Tyr, a bond present in deoxy Hb A that stabilizes the low-oxygen-affinity (T) state researchgate.netnih.govnih.gov.
Initial investigations utilized techniques available at the time, such as conventional hemoglobin electrophoresis and functional analyses like oxygen equilibrium measurements scielo.br. While conventional electrophoresis did not always show a distinctive profile for this compound, methods like High-Performance Liquid Chromatography (HPLC) allowed for its detection scielo.br. These early studies laid the groundwork for understanding the basic biochemical and functional abnormalities associated with this variant.
Evolution of Research Paradigms in Hemoglobinopathy Studies
The field of hemoglobinopathy research has undergone a significant transformation, moving from primarily observational studies of clinical phenotypes to in-depth molecular and genomic investigations. This evolution has profoundly impacted the understanding and study of variants like this compound.
Transition from Phenotypic Observation to Molecular and Genomic Research
Historically, hemoglobinopathies were often characterized based on their observable clinical manifestations (phenotype), such as anemia or polycythemia, and through basic protein analysis techniques like electrophoresis ithanet.eunih.govashpublications.org. The identification of abnormal hemoglobin variants relied heavily on detecting differences in charge or size of the protein chains.
The advent of molecular biology techniques marked a pivotal shift. The ability to directly analyze DNA allowed researchers to identify the specific genetic mutations underlying these disorders ithanet.eunih.govashpublications.org. Globin genes were among the first human genes to be cloned, which significantly accelerated the understanding of the genetic basis of hemoglobinopathies mdpi.com. This transition enabled the precise identification of point mutations, insertions, and deletions in the globin genes, directly linking genotype to phenotype ithanet.eumdpi.com.
In the case of this compound, the definitive diagnosis was established through molecular genetic analysis, demonstrating the single base substitution at codon 99 of the β-globin gene scielo.brscielo.br. This molecular approach confirmed the genetic basis for the observed high oxygen affinity and associated erythrocytosis in affected individuals ithanet.eunih.gov. The study of this compound, therefore, exemplifies this transition, where molecular analysis became essential for accurate diagnosis and understanding of the variant's origin and effects.
Future Directions and Emerging Research Areas in Hemoglobin Coimbra Studies
Advancements in Hemoglobin Variant Characterization Methodologies
The accurate and efficient characterization of hemoglobin variants is fundamental to both clinical diagnosis and research. Future studies on Hemoglobin Coimbra will likely benefit from and contribute to advancements in high-throughput and computational methodologies.
Development of High-Throughput Screening Techniques
While traditional methods like electrophoresis and high-performance liquid chromatography (HPLC) are still valuable, the future of hemoglobin variant analysis lies in more rapid and comprehensive high-throughput screening (HTS) techniques. nih.gov These methods are crucial for large-scale population studies and for efficiently identifying rare variants like this compound.
Emerging HTS platforms for hemoglobinopathies often incorporate mass spectrometry-based approaches, such as liquid chromatography-mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity. consensus.app The development of unique HTS platforms is underway to identify new therapies for various diseases, and similar approaches could be adapted for hemoglobin variants. nih.gov Such platforms can screen large compound libraries to identify molecules that may modulate the function of variants like this compound. medinadiscovery.comroutledge.com
Future research could focus on developing a dedicated HTS assay for this compound to screen for small molecules that could potentially normalize its oxygen-binding affinity. This would be a significant step towards developing targeted therapies.
Novel Computational Approaches for Predictive Modeling and Data Analysis
Computational methods are becoming indispensable in understanding the structural and functional consequences of hemoglobin mutations. medicinescience.org For this compound, computational modeling has already provided significant insights. Computer simulations have shown a stabilization of the high-affinity R state in the Coimbra variant compared to the wild type. researchgate.net Furthermore, classical molecular dynamics simulations have observed the T-to-R quaternary transition on a nanosecond timescale, offering a dynamic view of its altered allostery. researchgate.netresearchgate.net
Future computational research could expand on these findings. Advanced modeling could be used to predict the structural and functional impact of other potential mutations at the βAsp99 position, which is critical in the α1β2 interface. nih.govresearchgate.net Machine learning models, which have been successfully used to predict hemoglobinopathies from complete blood count data, could be trained to identify individuals with a high probability of carrying high-oxygen-affinity variants like this compound, prompting further specific testing.
Research on Gene Editing Technologies for Hemoglobin Variant Correction
Gene editing, particularly using CRISPR-Cas systems, represents a revolutionary approach for potentially curing monogenic disorders, including hemoglobinopathies.
CRISPR-Cas Systems Research Applications
The majority of current CRISPR-Cas9 research in hemoglobinopathies focuses on sickle cell disease and β-thalassemia. consensus.appfrontiersin.orgsynthego.com The primary strategies involve either correcting the specific disease-causing mutation or inducing the expression of fetal hemoglobin (HbF), which can ameliorate the clinical symptoms. synthego.comnih.gov For instance, editing the BCL11A gene, a repressor of fetal hemoglobin, has shown promise in increasing HbF levels. synthego.com Another approach involves editing the promoters of the γ-globin genes (HBG1 and HBG2) to enhance HbF expression. nih.gov
While there is no specific research on the application of CRISPR-Cas9 to this compound to date, this technology holds future promise. A potential avenue for research would be to design a CRISPR-based strategy to correct the GAT to GAA mutation at codon 99 of the β-globin gene, thereby reverting the glutamic acid back to the normal aspartic acid. scielo.br This would represent a direct gene correction approach. Such a strategy would require extensive preclinical studies to ensure its safety and efficacy before any clinical application could be considered.
Integration of Multi-Omics Data in this compound Research
The integration of various "omics" data (genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of complex biological systems and diseases. unc.edumdpi.com This multi-omics approach is increasingly being used to understand the molecular complexities of various conditions, including hematological disorders like Hemoglobin H disease. nih.govresearchgate.net
For this compound, a multi-omics approach could uncover novel insights into the systemic effects of this high-oxygen-affinity variant. For example, integrating proteomics and metabolomics could reveal changes in red blood cell metabolism and protein expression profiles resulting from chronic tissue hypoxia, which is a consequence of the impaired oxygen release by this compound. scielo.br Transcriptomic analysis of erythroid precursor cells could identify compensatory mechanisms that are activated in response to the presence of this variant. While multi-omics studies have been applied to other complex diseases, their application to a rare hemoglobin variant like this compound represents a significant future research direction that could identify new biomarkers and therapeutic targets. mdpi.commdpi.com
Systems Biology Approaches to Understanding Hemoglobin Allostery and Function
Systems biology aims to understand the complex interactions within biological systems. For hemoglobin, this involves deciphering the intricate mechanisms of allostery, the process by which the binding of oxygen to one heme group influences the affinity of the other hemes. The classical Monod-Wyman-Changeux (MWC) and Koshland-Némethy-Filmer (KNF) models provide a foundation for understanding hemoglobin allostery. nih.govplos.org However, it is now believed that hemoglobin can adopt multiple allosteric conformations in a dynamic equilibrium. researchgate.net
The study of this compound is important for a deeper understanding of the global impact of small modifications in the allosteric α1β2 interface. researchgate.net The single amino acid substitution in this compound (βAsp99Glu) disrupts a key hydrogen bond, leading to its high oxygen affinity and reduced cooperativity. nih.gov
Future systems biology approaches could involve developing more sophisticated computational models that integrate structural data, molecular dynamics simulations, and functional data to create a comprehensive in-silico model of this compound. This could help to predict how different physiological effectors, such as pH and 2,3-bisphosphoglycerate (B1242519), modulate its function. researchgate.net Understanding the allosteric network of this compound in such detail could provide a rational basis for designing allosteric modulators that can restore its normal oxygen-binding properties. This aligns with the broader goal in hemoglobin research to move beyond classical two-state models to more nuanced ensemble models of allostery. ucsf.eduwhiterose.ac.uk
Ethical and Societal Considerations in Advanced Hemoglobin Research
Advanced research into hemoglobin variants, including this compound, brings to the forefront a range of ethical and societal issues that require careful navigation by researchers, clinicians, and policymakers.
A primary ethical challenge revolves around the use of genetic information. As genomic testing becomes more common in hematology, the potential for incidental findings—results outside the original purpose of the test—increases. nih.gov This raises questions about how and when to disclose such findings to patients, particularly if they reveal predispositions to other conditions or carrier statuses for genetic disorders. whiterose.ac.uk For instance, a routine diabetes test (A1C) can incidentally reveal the presence of hemoglobin variants, presenting ethical dilemmas for healthcare providers regarding patient counseling and support. whiterose.ac.uk
Informed consent is a cornerstone of ethical research and clinical practice. iijls.comnih.gov For advanced hemoglobin research, this means ensuring that individuals fully understand the implications of genetic testing, including the potential for uncertain results and the impact on family members. nih.govnih.gov Patients must have the autonomy to refuse testing if it does not align with their values. nih.gov The principle of confidentiality is also paramount, protecting sensitive genetic information from unauthorized access by third parties like employers or insurers to prevent discrimination. nih.gov
Furthermore, the advent of gene therapy and other advanced treatments for hemoglobinopathies introduces complex ethical considerations. haema-journal.grnih.gov While these therapies hold immense promise, questions remain about equitable access, long-term safety, and the potential for unintended consequences. nih.govjmu.edu The high cost and limited availability of such treatments could exacerbate existing health disparities. jmu.edu
From a societal perspective, there is a need for public education and awareness about hemoglobinopathies. nhm.gov.inijmrhs.com Screening programs, coupled with genetic counseling, can empower individuals to make informed decisions about their health and reproductive choices. nhm.gov.inijmrhs.com However, these programs must be implemented in a culturally sensitive manner that respects individual autonomy and avoids stigmatization. nhm.gov.in The involvement of patient advocacy groups is crucial for the success of such initiatives. nhm.gov.in
The global migration of populations has led to a wider distribution of hemoglobin variants, making these disorders a global health issue. nih.gov This necessitates international collaboration in research and healthcare to ensure that all affected individuals, regardless of their geographic location, have access to appropriate care and the benefits of scientific advancements. eurobloodnet.eu
Finally, as research progresses, it is essential to consider the allocation of resources. While rare variants like this compound provide valuable insights, the majority of the global burden of hemoglobinopathies is due to more common variants like sickle cell anemia and thalassemia. nih.govoup.com A balanced approach is needed to advance research across the spectrum of these disorders, ensuring that the most pressing public health needs are addressed.
Q & A
Q. Q1: What experimental methodologies are recommended for detecting and characterizing hemoglobin Coimbra variants?
Methodological Answer: this compound, a rare hemoglobin variant, requires advanced detection techniques due to its structural and functional anomalies.
- Electrophoresis and HPLC : Initial screening via cellulose acetate electrophoresis or high-performance liquid chromatography (HPLC) can identify abnormal migration patterns .
- DNA Sequencing : Confirmatory analysis using Sanger sequencing or next-generation sequencing (NGS) is critical to pinpoint specific mutations (e.g., β-globin gene mutations) .
- Functional Assays : Oxygen-binding affinity studies using spectrophotometry or tonometry assess functional impacts .
Q. Q2: How can researchers address contradictory findings in this compound studies, such as conflicting oxygen affinity results?
Methodological Answer: Contradictions often arise from methodological variability or population-specific factors.
- Standardize Protocols : Ensure consistent experimental conditions (e.g., pH, temperature) for oxygen affinity measurements .
- Population Stratification : Account for genetic modifiers (e.g., co-inherited thalassemia traits) by including detailed demographic metadata .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan or R’s metafor package to identify trends or biases .
Advanced Research Questions
Q. Q3: What experimental designs are optimal for studying the clinical penetrance of this compound in diverse populations?
Methodological Answer:
- Longitudinal Cohort Studies : Track hemoglobin stability, anemia severity, and organ damage in carriers over decades. Use multivariate regression to adjust for confounders (e.g., iron status, comorbidities) .
- CRISPR-Cas9 Models : Develop transgenic murine models with this compound mutations to study in vivo pathophysiology .
- Multi-Center Collaboration : Leverage platforms like the NMRC Research Data Repository (BRAIN or TRUST) for cross-institutional data linkage .
Q. Q4: How can researchers resolve discrepancies between computational predictions and empirical data for this compound’s structural stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model mutation-induced conformational changes. Compare results with X-ray crystallography or cryo-EM data .
- Energy Minimization Algorithms : Apply Rosetta or FoldX to refine structural predictions and identify destabilizing residues .
- Experimental Validation : Validate computational findings via circular dichroism (CD) spectroscopy or thermal denaturation assays .
Q. Q5: What strategies are effective for integrating this compound data into broader hemoglobinopathy databases?
Methodological Answer:
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Use standardized ontologies (e.g., HPO, OMIM) for annotation .
- Collaborative Platforms : Submit data to HbVar (Hemoglobin Variant Database) or ClinVar, adhering to MIAME/MINSEQE guidelines .
- Ethical Compliance : Address data-sharing consent using IRB-approved templates (e.g., NMRC’s Participant Information Sheet) .
Methodological Pitfalls to Avoid
- Overreliance on Single Techniques : Combine HPLC with DNA sequencing to avoid misclassification of variants .
- Ignoring Epigenetic Factors : Assess DNA methylation or histone modifications near the β-globin locus to explain phenotypic variability .
- Inadequate Sample Size : Use power analysis tools (e.g., G*Power) to determine minimum cohort sizes for statistically valid conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
